2-((5-Fluoro-2,8-dimethylquinolin-4-yl)thio)acetic acid
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Overview
Description
2-((5-Fluoro-2,8-dimethylquinolin-4-yl)thio)acetic acid is a heterocyclic compound with the molecular formula C13H12FNO2S and a molecular weight of 265.30 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields of research .
Preparation Methods
The synthesis of 2-((5-Fluoro-2,8-dimethylquinolin-4-yl)thio)acetic acid typically involves the reaction of 5-fluoro-2,8-dimethylquinoline with a suitable thiol reagent under specific conditions . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) . The product is then purified using standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
2-((5-Fluoro-2,8-dimethylquinolin-4-yl)thio)acetic acid can undergo various chemical reactions, including:
Scientific Research Applications
2-((5-Fluoro-2,8-dimethylquinolin-4-yl)thio)acetic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-((5-Fluoro-2,8-dimethylquinolin-4-yl)thio)acetic acid involves its interaction with specific molecular targets and pathways. The quinoline ring can intercalate with DNA, disrupting the replication process and leading to cell death . Additionally, the compound can inhibit certain enzymes, affecting cellular metabolism and signaling pathways .
Comparison with Similar Compounds
2-((5-Fluoro-2,8-dimethylquinolin-4-yl)thio)acetic acid can be compared with other similar compounds such as:
[(4,6-Dimethylquinolin-2-yl)thio]acetic acid: This compound has a similar structure but lacks the fluorine atom, which may affect its biological activity and chemical reactivity.
Thiazole derivatives: These compounds also contain sulfur and nitrogen atoms in a heterocyclic ring, but their biological activities and applications can differ significantly.
The unique combination of the quinoline ring with the thioacetic acid moiety and the presence of the fluorine atom makes this compound a valuable compound for various research applications .
Biological Activity
2-((5-Fluoro-2,8-dimethylquinolin-4-yl)thio)acetic acid is a compound characterized by its unique quinoline structure, which includes a fluorine atom and two methyl groups. This compound possesses a thioacetic acid functional group, contributing to its potential biological activities. The exploration of its biological activity is essential for understanding its pharmacological potential and applications in various fields, particularly in medicinal chemistry.
- Molecular Formula : C13H12FNO2S
- Molecular Weight : 265.31 g/mol
- CAS Number : 1315347-70-6
Potential Biological Activities
-
Antibacterial Activity :
- Compounds with similar structural features have shown antibacterial properties against various pathogens.
- The presence of the quinoline moiety is often linked to enhanced antibacterial efficacy.
-
Antiviral Activity :
- Similar compounds have demonstrated antiviral effects, particularly against RNA viruses.
- The thio group may play a role in inhibiting viral replication.
-
Anticancer Activity :
- Quinoline derivatives are known for their anticancer properties, potentially due to their ability to interfere with DNA synthesis or repair mechanisms.
- The specific mechanism of action for this compound remains to be elucidated.
Research Findings and Case Studies
While direct studies on this compound are scarce, related research provides insights into its potential biological activities:
Table 1: Comparison of Similar Compounds and Their Biological Activities
Compound Name | Structure Features | Biological Activity |
---|---|---|
5-Fluoroquinoline | Fluorine-substituted quinoline | Antibacterial properties |
6-Methylthioquinoline | Methyl and thio groups | Antiviral activity |
7-Chloroquinoline | Chlorine-substituted quinoline | Antimalarial effects |
2-(Methylthio)-acetic acid | Thio group with acetic acid | Anti-inflammatory properties |
The exact mechanism of action for this compound is not fully understood. However, it is hypothesized that the compound may interact with specific biological targets such as enzymes or receptors involved in cellular signaling pathways. Future studies should focus on elucidating these interactions through in vitro and in vivo experiments.
Synthesis and Analytical Techniques
The synthesis of this compound can be achieved through various organic synthesis methods. Characterization techniques such as NMR spectroscopy and mass spectrometry are essential for confirming the structure and purity of the synthesized compound.
Properties
Molecular Formula |
C13H12FNO2S |
---|---|
Molecular Weight |
265.31 g/mol |
IUPAC Name |
2-(5-fluoro-2,8-dimethylquinolin-4-yl)sulfanylacetic acid |
InChI |
InChI=1S/C13H12FNO2S/c1-7-3-4-9(14)12-10(18-6-11(16)17)5-8(2)15-13(7)12/h3-5H,6H2,1-2H3,(H,16,17) |
InChI Key |
CWOMHJFEMHKUQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)F)C(=CC(=N2)C)SCC(=O)O |
Origin of Product |
United States |
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